

Olaparib in Combination with ATR Inhibitors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: VE-821

CAS No.: 1232410-49-9

Cat. No.: S548526

Get Quote

The table below summarizes the key characteristics and experimental findings for Olaparib combined with the ATR inhibitor AZD6738 (Ceralasertib), which is a clinical-stage compound acting on the same pathway as **VE-821**.

Feature	Combination of Olaparib & ATR Inhibitor AZD6738
Therapeutic Context	Cholangiocarcinoma (CCA) cell lines with varying DNA damage response (DDR) mutation profiles [1]
Key Mechanism	ATR is a key DNA damage sensor. Its inhibition prevents the repair of PARP inhibitor-induced replication stress, promoting synthetic lethality [1].
Experimental Models	CCA cell lines (e.g., TFK-1, HuH-28), immortalized human cholangiocyte cell line (MMNK-1) [1]

| **Efficacy Findings** | - Talazoparib was the most potent PARPi single agent.

- AZD6738 + Talazoparib showed **synergistic effects** (CI < 1), especially in cell lines less sensitive to single agents.
- The combination caused accumulation of DNA double-strand breaks (γ H2AX foci) and micronuclei formation [1]. | **Key Readouts** | Cell viability (MTT assay), clonogenic survival, Combination Index (CI), DNA damage (γ H2AX foci, micronuclei) [1]. |

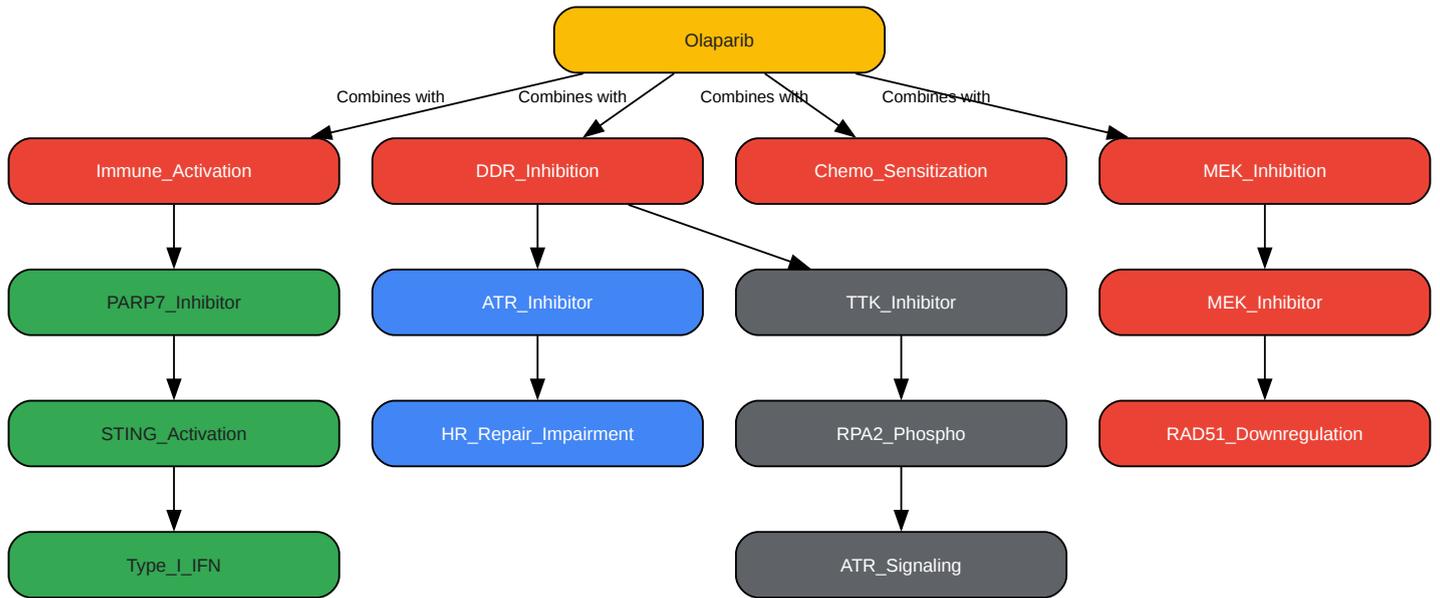
Detailed Experimental Protocols

The research on Olaparib and AZD6738 provides a detailed methodology that is highly relevant for investigating any ATR inhibitor combination [1].

- **Drug Preparation:** Olaparib and AZD6738 were dissolved in DMSO to create stock solutions (100 mM and 50 mM, respectively), stored at -80°C [1].
- **Cell Culture & Treatment:** A panel of CCA cell lines and one normal cholangiocyte cell line were cultured. Cells were treated with the drugs, both individually and in combination [1].
- **Assessment of DNA Damage (γH2AX Foci Formation):** This is a standard method to visualize and quantify DNA double-strand breaks.
 - **Fixation:** After treatment, cells are fixed (typically with paraformaldehyde).
 - **Permeabilization:** Cells are permeabilized (e.g., with Triton X-100) to allow antibody entry.
 - **Staining:** Cells are incubated with a primary antibody specific for **phosphorylated histone H2AX (Ser139)**, followed by a fluorescently-labeled secondary antibody.
 - **Imaging & Analysis:** Cells are visualized using a fluorescence microscope, and the number of bright nuclear foci per cell is counted [1].
- **Assessment of Clastogenic Damage (Micronuclei Formation):** Micronuclei are small, extranuclear bodies that contain chromosome fragments, indicating chromosomal damage.
 - **Cell Culture & Treatment:** Cells are grown on coverslips and treated with the drugs.
 - **Staining:** After a recovery period, cells are stained with a DNA-specific dye (e.g., DAPI).
 - **Scoring:** The frequency of cells containing one or more micronuclei is scored manually under a fluorescence microscope [1].
- **Data Analysis:** The **Combination Index (CI)** is calculated using software like CompuSyn to determine synergism ($\text{CI} < 1$), additive effect ($\text{CI} = 1$), or antagonism ($\text{CI} > 1$) [1].

Alternative PARPi Combination Strategies

Since data on **VE-821** is scarce, the following diagram illustrates other promising Olaparib-based combination strategies identified in recent research, which may offer alternative investigative pathways.



[Click to download full resolution via product page](#)

The strategies highlighted in the diagram are supported by the following experimental evidence:

- **Next-Generation PARP Inhibitors:** Thioparib, a novel pan-PARP inhibitor, overcomes olaparib resistance in HR-deficient models. Its unique action includes **inhibiting PARP7**, which activates the **STING/TBK1 pathway** and induces **type I interferon** production, engaging antitumor immunity [2].
- **TTK Inhibition:** Research shows that inhibiting TTK protein kinase overcomes olaparib resistance in HR-proficient ovarian cancer cells. Mechanistically, TTK directly **phosphorylates RPA2 at Ser33**, which activates the ATR signaling pathway. TTK inhibition suppresses this pathway and sensitizes cells to olaparib [3].
- **MEK Inhibition:** A high-throughput screen in patient-derived rectal cancer organoids identified MEK inhibitors as potent radiation enhancers. The study found that MEK inhibitors **downregulate RAD51**, a key HR protein. This led to synergy when combining MEK inhibitors, PARP inhibitors (like olaparib), and radiation [4].

Research Implications and Future Directions

Based on the gathered information, here are some key considerations for your research:

- **Focus on the Pathway:** Since **VE-821** is a well-characterized ATR inhibitor, the mechanistic and methodological insights from studies using AZD6738 are directly applicable. The core rationale—preventing the repair of PARPi-induced replication stress—remains the same.
- **Explore Novel Combinations:** The field is moving beyond simple PARPi-ATR inhibitor pairs. The most promising strategies now involve **triple combinations** (e.g., PARPi + MEKi + Radiation [4]) or next-generation agents that simultaneously target DNA repair and the immune microenvironment [2].
- **Addressing Resistance:** A primary driver for these combinations is overcoming resistance. Investigating these therapies should include models with acquired resistance to PARPi monotherapy to best demonstrate their potential utility [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. DNA damage response mutations enhance the antitumor ... [spandidos-publications.com]
2. Thioparib inhibits homologous recombination repair, activates ... [pmc.ncbi.nlm.nih.gov]
3. TTK activates ATR through RPA2 phosphorylation to ... [pmc.ncbi.nlm.nih.gov]
4. Combined MEK and PARP inhibition enhances radiation ... [pmc.ncbi.nlm.nih.gov]
5. Clinical approaches to overcome PARP inhibitor resistance [molecular-cancer.biomedcentral.com]

To cite this document: Smolecule. [Olaparib in Combination with ATR Inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548526#ve-821-parp-inhibitor-olaparib-combination>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com